molecular formula C6H6N2O2 B155894 2-Hydroxypyridine-3-carboxamide CAS No. 10128-92-4

2-Hydroxypyridine-3-carboxamide

Cat. No. B155894
CAS RN: 10128-92-4
M. Wt: 138.12 g/mol
InChI Key: PQCVYHSKABCYON-UHFFFAOYSA-N
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Description

2-Hydroxypyridine-3-carboxamide is a chemical compound with the molecular formula C6H6N2O2 . It has a molecular weight of 138.13 .

Scientific Research Applications

Synthesis of Carboxamides

  • Research demonstrates the use of derivatives of N-hydroxypyridine-2(1H)-thione (related to 2-Hydroxypyridine-3-carboxamide) for synthesizing carboxamides. These derivatives are known as Barton PTOC esters and have shown effectiveness in clean transformations requiring minimal work-up and purification (Barton & Ferreira, 1996).

Insights into Molecular Arrangements

  • A study exploring the molecular arrangements of substituted hydroxypyridine carboxylic acids, closely related to 2-Hydroxypyridine-3-carboxamide, can provide insights into the properties and potential applications of these compounds (May, Gál, Di Marco, & Bombicz, 2019).

Application in Organic Synthesis

  • There is research into the use of related hydroxypyridine carboxamides in the synthesis of other organic compounds. This includes the preparation of various derivatives through chemical reactions, indicating the versatility of these compounds in organic synthesis (Morán-Ramallal, Liz, & Gotor, 2010).

Photophysics Study

  • An ab initio study on a closely related compound, 3-hydroxy-picolinic acid, has been conducted to understand its photophysics. Such studies can be relevant for understanding the behavior of 2-Hydroxypyridine-3-carboxamide under different conditions, especially in photophysical applications (Rode & Sobolewski, 2012).

Carcinostatic Activity

  • A study from 1966 reported on the carcinostatic activity of a compound similar to 2-Hydroxypyridine-3-carboxamide, highlighting potential applications in cancer research. However, this study is dated and should be considered in the context of more recent research (French & Blanz, 1966).

Chemical Reactivity

  • Investigations into the chemical reactivity of chromone-3-carboxamide, which shares structural similarities with 2-Hydroxypyridine-3-carboxamide, reveal potential applications in the synthesis of diverse organic compounds (Ibrahim, 2013).

Safety And Hazards

The safety data sheet for a similar compound, 3-Hydroxypyridine-2-carboxamide, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCVYHSKABCYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293066
Record name 2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxypyridine-3-carboxamide

CAS RN

10128-92-4, 94083-12-2
Record name NSC87090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87090
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-pyridinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Manera, G Saccomanni, AM Malfitano… - European journal of …, 2012 - Elsevier
… An amount of 13.0 mmol of NaH was added to a solution of 3.20 mmol of 2-hydroxypyridine-3-carboxamide derivatives 10 or 11 in 19.0 ml of dry DMF and the mixture was heated at 70 …
Number of citations: 63 www.sciencedirect.com
V Lucchesi, T Parkkari, JR Savinainen… - European Journal of …, 2014 - Elsevier
The relevance of CB2R-mediated therapeutic effects is well-known for the treatment of inflammatory and neuropathic pain and neurodegenerative disorders. In our search for new …
Number of citations: 22 www.sciencedirect.com
G Pascali, S Del Carlo, S Rocchiccioli… - … of Radioanalytical and …, 2015 - Springer
The use of direct radiofluorination of aryliodonium salts represents a promising route to new PET tracers. This study tested the use of these precursors for obtaining candidate ligands of …
Number of citations: 1 link.springer.com
RR Hunma - 1973 - gala.gre.ac.uk
… intermediate XVIII and protonation to give the acid XIX followed by loss of sulphur dioxide would give 2-hydroxypyridine-3-carboxamide(XX). Hydrolysis of the amide would then give the …
Number of citations: 3 gala.gre.ac.uk

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